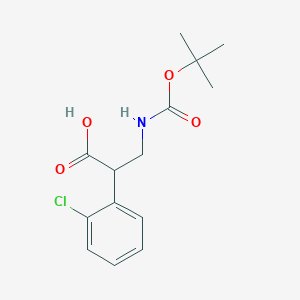

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

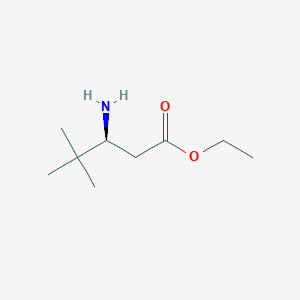

The compound 3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid is a derivative of propanoic acid with a tert-butoxycarbonyl (Boc) protected amino group and a 2-chlorophenyl substituent. This structure is indicative of a protected amino acid, which is a common intermediate in the synthesis of peptides and pharmaceuticals. The Boc group is a common protecting group for amines in organic synthesis, particularly in the preparation of amino acid derivatives for peptide synthesis.

Synthesis Analysis

The synthesis of similar Boc-protected amino acid derivatives typically involves the protection of the amino group, followed by the introduction of the desired side chain. For example, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of Biotin, was achieved through esterification and protection steps starting from L-cystine . Similarly, the enantioselective alkylation of 2-[(4-chlorobenzyliden)amino]propanoic acid tert-butyl ester to synthesize (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester involves the protection of the amino group with a tert-butyl ester .

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids can be analyzed using various spectroscopic methods, such as Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. These techniques provide information on the vibrational spectra, which can be used to deduce the molecular electronic energy, geometrical structure, and other properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates that can undergo a variety of chemical reactions. For instance, they can be used in asymmetric hydrogenation reactions to produce chiral amino acids with high enantiomeric excess, as demonstrated in the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid . The Boc group can be removed under acidic conditions, allowing the amino acid to be incorporated into peptides or further modified.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids, such as solubility, melting point, and stability, are influenced by the protecting group and the side chain. The Boc group increases the steric bulk and alters the acidity of the amino group, affecting the compound's reactivity and solubility. The presence of a 2-chlorophenyl group can also influence the compound's chemical behavior, particularly in reactions where the aromatic ring participates.

Aplicaciones Científicas De Investigación

Synthesis of Chiral Monomers

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid and its derivatives play a crucial role in the synthesis of chiral monomers. For example, a study demonstrated its use in synthesizing a precursor of AABB-type stereoregular polyamide, highlighting its importance in advanced polymer chemistry (Gómez, Orgueira, & Varela, 2003).

Catalysis and Amino Acid Protection

This compound is also significant in the field of catalysis and amino acid protection. Research has shown its effectiveness in the N-tert-butoxycarbonylation of amines, a key process in the synthesis of N-Boc-protected amino acids, which are crucial in peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Asymmetric Hydrogenation

It's also used in asymmetric hydrogenation processes. A study focused on its application in synthesizing beta-amino acid pharmacophores via asymmetric hydrogenation, demonstrating its utility in creating specific, high-value chemical compounds (Kubryk & Hansen, 2006).

Polymer Chemistry

In polymer chemistry, derivatives of 3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid are used for synthesizing amino-protecting groups in polymers. This has implications for the development of new materials with specific chemical and physical properties (Rehse & Ritter, 1989).

Synthesis of Biotin Intermediates

It is also involved in the synthesis of key intermediates of natural products like Biotin, a vital water-soluble vitamin. This showcases its role in the synthesis of biologically significant compounds (Qin, Tang, Wang, Wang, Huang, Wang, & Huang, 2014).

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-10(12(17)18)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJRSGGMPTYNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2499491.png)

![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2499497.png)

![6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2499500.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2499511.png)